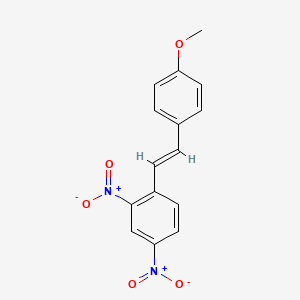

2,4-Dinitro-4'-methoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dinitro-4'-methoxystilbene is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406161. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Applications

Photoisomerization Studies

DNMS is primarily studied for its ability to undergo photoisomerization. The compound can exist in both trans and cis forms, which can be interconverted upon exposure to light. The mechanisms of these transformations have been investigated extensively, revealing insights into the dynamics of excited states and the role of solvent environments in influencing isomerization pathways .

- Mechanisms of Isomerization: The photoisomerization involves both singlet and triplet excited states, with the triplet state often acting as an intermediate. Studies indicate that the quantum yields for these processes can vary significantly depending on factors such as solvent polarity and concentration of triplet quenchers .

Table 1: Quantum Yields of Isomerization in Various Solvents

| Solvent | Quantum Yield (Φ) | Excitation Wavelength (nm) |

|---|---|---|

| Benzene | 0.15 | 366 |

| Cyclohexane | 0.05 | 366 |

| Toluene | 0.02 | 313 |

Nonlinear Optical Applications

Nonlinear Optics (NLO)

The unique electronic structure of DNMS makes it a candidate for applications in nonlinear optics. Its ability to exhibit strong two-photon absorption and high second-order optical nonlinearity is particularly valuable for developing new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and electro-optical modulators .

- Potential Applications: DNMS can be utilized in:

- Second-Harmonic Generation (SHG): It serves as a nonlinear optical material that can convert light from one frequency to another.

- Optical Switching Devices: Its fast response times make it suitable for applications in optical switching technologies.

Medicinal Chemistry

Anticancer Research

The compound has been submitted for evaluation by the National Cancer Institute, indicating its potential as a lead compound in cancer therapy. Preliminary studies suggest that derivatives of DNMS may exhibit cytotoxic effects against various cancer cell lines, although detailed mechanisms remain to be elucidated.

- Case Study: A study involving DNMS derivatives demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Material Science

Polymer Chemistry

In polymer science, DNMS has been explored as a photoinitiator for polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it useful in the synthesis of advanced materials with tailored properties.

- Application Examples:

- Coatings: Used in protective coatings that require UV stability.

- 3D Printing: Acts as a photoinitiator in resin formulations for additive manufacturing technologies.

Propiedades

Número CAS |

22396-03-8 |

|---|---|

Fórmula molecular |

C15H12N2O5 |

Peso molecular |

300.27 g/mol |

Nombre IUPAC |

1-[(E)-2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |

InChI |

InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3/b5-2+ |

Clave InChI |

ZZFDGUCCHZJOQB-GORDUTHDSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérico |

COC1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

22396-03-8 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.